5,6,7,8-Tetrahydroquinoxaline

Beschreibung

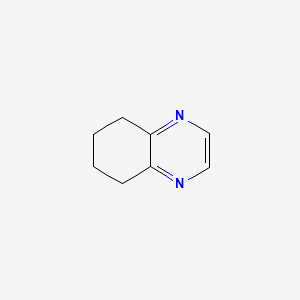

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)9-5-6-10-8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZPDOCRSYZOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=CN=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047678 | |

| Record name | 5,6,7,8-Tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to amber liquid; Cheese-like odour | |

| Record name | 5,6,7,8-Tetrahydroquinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5,6,7,8-Tetrahydroquinoxaline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/849/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

108.00 to 111.00 °C. @ 760.00 mm Hg | |

| Record name | 5,6,7,8-Tetrahydroquinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Sparingly soluble in water; soluble in vegetable oils, propylene glycol and DMSO, Soluble (in ethanol) | |

| Record name | 5,6,7,8-Tetrahydroquinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5,6,7,8-Tetrahydroquinoxaline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/849/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.078-1.088 | |

| Record name | 5,6,7,8-Tetrahydroquinoxaline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/849/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

34413-35-9 | |

| Record name | 5,6,7,8-Tetrahydroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34413-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydroquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034413359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline, 5,6,7,8-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,6,7,8-Tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6,7,8-TETRAHYDROQUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M153CJ9RA0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,6,7,8-Tetrahydroquinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

29 - 30 °C | |

| Record name | 5,6,7,8-Tetrahydroquinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of 5,6,7,8-Tetrahydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental structure, properties, synthesis, and reactivity of 5,6,7,8-tetrahydroquinoxaline. This versatile heterocyclic compound serves as a crucial scaffold in the development of novel therapeutics, particularly in the realm of neurological disorders and inflammatory diseases.

Core Structure and Physicochemical Properties

This compound is a bicyclic aromatic heterocycle with the molecular formula C₈H₁₀N₂.[1] Its structure consists of a pyrazine (B50134) ring fused to a cyclohexane (B81311) ring. The systematic IUPAC name for this compound is this compound.[1] It is also commonly known by synonyms such as cyclohexapyrazine and tetrahydroquinoxaline.[1]

The unique arrangement of its fused ring system imparts specific physicochemical properties that make it an attractive starting point for medicinal chemistry campaigns. The pyrazine ring, with its two nitrogen atoms, provides sites for hydrogen bonding and potential metabolic interactions, while the saturated cyclohexane ring offers conformational flexibility and opportunities for stereospecific modifications.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂ | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| CAS Number | 34413-35-9 | [1] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Boiling Point | 109 - 110 °C | |

| Melting Point | 29 - 30 °C | [1][2] |

| Density | 1.053 - 1.061 g/mL at 25 °C | |

| Refractive Index | n20/D 1.540 - 1.550 | |

| Solubility | Sparingly soluble in water; soluble in ethanol, vegetable oils, propylene (B89431) glycol, and DMSO.[1] |

Synthesis of the this compound Core

The fundamental synthesis of the this compound scaffold is typically achieved through a condensation reaction between an α-dicarbonyl compound and a 1,2-diamine.[2] A common and efficient method involves the reaction of 1,2-cyclohexanedione (B122817) with ethylenediamine (B42938).

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the condensation of 1,2-cyclohexanedione and ethylenediamine.

Materials:

-

1,2-Cyclohexanedione

-

Ethylenediamine

-

Ethanol (or a similar suitable solvent)

-

Glacial acetic acid (catalyst)

-

Sodium sulfate (B86663) (drying agent)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heat source

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-cyclohexanedione (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add ethylenediamine (1 equivalent). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~8.3 | Singlet | 2H, Pyrazine protons |

| ~2.9 | Triplet | 4H, -CH₂- adjacent to N | |

| ~1.9 | Multiplet | 4H, -CH₂- in cyclohexane ring | |

| ¹³C NMR | ~150 | C=N in pyrazine ring | |

| ~143 | C-H in pyrazine ring | ||

| ~30 | -CH₂- adjacent to N | ||

| ~22 | -CH₂- in cyclohexane ring |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2930 | Strong | C-H stretch (aliphatic) |

| ~1580 | Medium | C=N stretch (pyrazine ring) |

| ~1450 | Medium | C-H bend (aliphatic) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) at m/z = 134, corresponding to its molecular weight.

Reactivity and Application in Drug Development

The this compound scaffold is a versatile building block in medicinal chemistry due to its favorable physicochemical properties and multiple points for chemical modification. The nitrogen atoms of the pyrazine ring can be functionalized, and the cyclohexane ring allows for the introduction of various substituents with defined stereochemistry.

This scaffold has been explored for the development of novel pharmaceuticals, particularly for neurological disorders and as an anti-inflammatory agent.[3] Its derivatives have been investigated as antagonists for various receptors, including dopamine (B1211576) receptors and the C5a receptor.

Role as a C5a Receptor Antagonist

The complement component 5a (C5a) is a potent pro-inflammatory peptide that mediates its effects through the C5a receptor (C5aR), a G protein-coupled receptor.[4] Dysregulation of the C5a-C5aR signaling axis is implicated in a variety of inflammatory and autoimmune diseases.[4] Small molecule antagonists of C5aR are therefore of significant therapeutic interest. The 5,6,7,8-tetrahydroquinoline (B84679) core, a close structural analog of tetrahydroquinoxaline, has been successfully utilized to develop potent C5a receptor antagonists.[5]

The following diagram illustrates the C5a receptor signaling pathway and the inhibitory action of a hypothetical this compound-based antagonist.

Caption: C5a Receptor Signaling and Inhibition by a Tetrahydroquinoxaline-based Antagonist.

Drug Development Workflow

The development of new drugs based on the this compound scaffold typically follows a structured workflow, from initial hit identification to lead optimization.

Caption: Drug Development Workflow for this compound-based Therapeutics.

Conclusion

This compound represents a privileged scaffold in modern drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and amenability to chemical modification make it an ideal starting point for the development of novel therapeutic agents. The continued exploration of its derivatives, particularly in the areas of neuroinflammation and other receptor-mediated diseases, holds significant promise for the future of medicine. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this important heterocyclic core.

References

- 1. This compound | C8H10N2 | CID 36822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Inhibiting the C5-C5a receptor axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroquinoxaline is a heterocyclic aromatic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery.[1][2] Its unique structural features make it a key building block for the synthesis of various bioactive molecules, with potential applications in the development of treatments for neurological disorders and as an anti-inflammatory agent.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) of derivative compounds. This guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and a workflow for its characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂ | [1][3] |

| Molecular Weight | 134.18 g/mol | [1][3] |

| Appearance | Colorless to slightly yellow liquid or solid | [1][3][4] |

| Odor | Nutty, roasted, cheese-like | [3][5] |

| Melting Point | 29 - 30 °C | [3][4][5] |

| Boiling Point | 108 - 111 °C at 760 mmHg; 85 °C at 3 mmHg | [3][5] |

| Density | 1.053 - 1.088 g/cm³ at 25 °C | [1][3] |

| Refractive Index | 1.538 - 1.550 at 20 °C | [1][5] |

| Solubility | Sparingly soluble in water; soluble in ethanol, vegetable oils, propylene (B89431) glycol, and DMSO. | [3][5] |

| logP (o/w) | 1.158 (estimated) | [5] |

| pKa | Not available | |

| Flash Point | 90.56 °C (195.00 °F) TCC | [5][6] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are standard protocols that can be adapted for the characterization of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the block. For an unknown compound, a rapid heating rate can be used to determine an approximate melting range. For a more precise measurement, repeat the experiment with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.

-

Observation: Observe the sample through the magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Determination of Boiling Point (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated) with adapter

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Assembly: Assemble the distillation apparatus. Place a small volume of this compound and a few boiling chips into the distillation flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Heating: Gently heat the flask. As the liquid boils, the vapor will rise and condense in the condenser.

-

Observation: The boiling point is the temperature at which the vapor temperature is constant while the liquid is distilling. Record the temperature and the atmospheric pressure. For vacuum distillation (as indicated for 85 °C at 3 mmHg), a vacuum pump and manometer are required.

Determination of Solubility (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Shaker or rotator

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., water, ethanol).

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with the solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound like this compound.

References

5,6,7,8-Tetrahydroquinoxaline (CAS: 34413-35-9): A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydroquinoxaline, a heterocyclic aromatic compound, has garnered significant interest in medicinal chemistry due to its versatile scaffold and potential as a building block for novel therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis via catalytic hydrogenation, and explores its potential biological activity as a modulator of microtubule dynamics. Drawing parallels from structurally related quinoxaline (B1680401) derivatives that exhibit potent anticancer properties by inhibiting tubulin polymerization, this document outlines experimental procedures to investigate this mechanism for the title compound. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new therapeutics, particularly in the field of oncology.

Chemical and Physical Properties

This compound, also known as cyclohexapyrazine, is a bicyclic aromatic compound. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 34413-35-9 | [1] |

| Molecular Formula | C₈H₁₀N₂ | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Cyclohexapyrazine, Quinoxaline, 5,6,7,8-tetrahydro- | [1] |

| Appearance | Colorless to slightly yellow liquid | - |

| Boiling Point | 109-110 °C at 760 mmHg | - |

| Melting Point | 29-30 °C | - |

| Density | 1.053 g/cm³ | - |

| Refractive Index | 1.540 - 1.550 (at 20°C) | - |

| Solubility | Slightly soluble in water | - |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of quinoxaline. This method offers high yields and selectivity. Below is a detailed experimental protocol based on established procedures for the reduction of quinoxaline derivatives.[2][3][4][5]

Experimental Protocol: Catalytic Hydrogenation of Quinoxaline

Objective: To synthesize this compound from quinoxaline via catalytic hydrogenation.

Materials:

-

Quinoxaline

-

Rhodium-thiourea catalyst (or a suitable Iridium-based catalyst)[3][5]

-

Dichloromethane (DCM), anhydrous

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Catalyst Preparation: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the rhodium precursor, such as [Rh(cod)Cl]₂, and the chiral thiourea (B124793) ligand in anhydrous DCM. Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

-

Reaction Setup: In a high-pressure reactor, add quinoxaline (1 equivalent).

-

Catalyst Addition: Transfer the prepared catalyst solution to the reactor containing the quinoxaline under an inert atmosphere.

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1 MPa).

-

Reaction: Stir the reaction mixture vigorously at room temperature for the specified duration (e.g., 18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if possible.

-

Work-up: Upon completion of the reaction, carefully depressurize the reactor. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Therapeutic Applications

While direct studies on the biological activity of this compound are limited, the broader class of quinoxaline derivatives has shown significant promise in oncology.[6][7] Notably, derivatives of the closely related tetrahydroquinoxaline scaffold have been identified as inhibitors of tubulin polymerization, a validated target for cancer therapy.[8] These compounds bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Hypothesized Mechanism of Action: Inhibition of Tubulin Polymerization

The proposed mechanism of action for this compound, based on the activity of its derivatives, involves the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature, involving continuous polymerization and depolymerization of tubulin subunits, is crucial for the formation of the mitotic spindle during mitosis. By binding to tubulin, this compound may inhibit its polymerization into microtubules. This disruption of microtubule dynamics would activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.

Caption: Hypothesized signaling pathway of this compound.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activity of this compound as a tubulin polymerization inhibitor, a series of in vitro assays are recommended.

Experimental Workflow for Biological Activity Assessment

The following workflow outlines the key steps to characterize the biological effects of this compound.

Caption: Experimental workflow for assessing the biological activity.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Objective: To determine if this compound inhibits tubulin polymerization in vitro and to calculate its IC₅₀ value.

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution (100 mM)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Colchicine or Nocodazole)

-

Negative control (DMSO vehicle)

-

96-well microplates (clear, flat-bottom)

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Reconstitute tubulin in G-PEM buffer to a final concentration of 2 mg/mL. Keep on ice.

-

Prepare a polymerization buffer by adding GTP to G-PEM buffer to a final concentration of 1 mM and glycerol to a final concentration of 10%.

-

Prepare serial dilutions of this compound, positive control, and DMSO vehicle in polymerization buffer.

-

-

Assay Setup:

-

In a pre-chilled 96-well plate on ice, add the diluted compounds and controls to the respective wells.

-

Add the tubulin solution to each well to initiate the polymerization reaction. The final tubulin concentration should be approximately 1 mg/mL.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance (OD₃₄₀) versus time for each concentration.

-

Determine the rate of polymerization (Vmax) from the slope of the linear portion of the curve.

-

Calculate the percentage of inhibition for each concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9][10]

-

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Objective: To determine the IC₅₀ value of this compound on one or more cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

Conclusion

This compound presents a compelling scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the promising anticancer activity of related compounds, particularly as tubulin polymerization inhibitors, warrant further investigation. The experimental protocols detailed in this guide provide a robust framework for synthesizing this compound and systematically evaluating its biological effects. The insights gained from such studies will be invaluable for advancing the development of new and effective treatments for cancer and other diseases where microtubule dynamics play a pivotal role.

References

- 1. This compound | C8H10N2 | CID 36822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. creative-bioarray.com [creative-bioarray.com]

The Tetrahydroquinoxaline Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroquinoxaline (THQ) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This bicyclic system, consisting of a benzene (B151609) ring fused to a dihydropyrazine (B8608421) ring, serves as a versatile framework for the development of novel therapeutic agents. The structural flexibility of the THQ core allows for substitutions at various positions, leading to a diverse range of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the biological activities of the tetrahydroquinoxaline scaffold, with a focus on its anticancer, antimicrobial, and antiviral properties. Quantitative data from various studies are summarized in structured tables for easy comparison, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the molecular mechanisms and experimental designs.

Anticancer Activity

Tetrahydroquinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and interference with cellular machinery essential for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various tetrahydroquinoxaline derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| Quinoxaline (B1680401) Derivative (VIIIc) | HCT116 (Colon) | 2.5 | Doxorubicin | - | [3] |

| MCF-7 (Breast) | 9 | [3] | |||

| Quinoxaline Derivative (XVa) | HCT116 (Colon) | 4.4 | Doxorubicin | - | [3] |

| MCF-7 (Breast) | 5.3 | [3] | |||

| Tetrahydroquinolinone (20d) | HCT-116 (Colon) | 12.04 ± 0.57 | Cisplatin | >50 | [4] |

| A-549 (Lung) | 12.55 ± 0.54 | >50 | [4] | ||

| Tetrahydroquinolinone (19b) | HCT-116 (Colon) | 13.49 ± 0.20 | Cisplatin | >50 | [4] |

| A-549 (Lung) | 15.69 ± 2.56 | >50 | [4] | ||

| Quinoxaline-based Derivative (IV) | PC-3 (Prostate) | 2.11 | Doxorubicin | - | [5] |

| Quinoxaline-based Derivative (III) | PC-3 (Prostate) | 4.11 | Doxorubicin | - | [5] |

| Ester of Quinoxaline-7-carboxylate (C15) | K-562 (Leukemia) | 3.02 µg/mL | - | - | [6] |

Mechanisms of Anticancer Action

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8] Its dysregulation is a hallmark of many cancers, making it an attractive target for cancer therapy.[9] Several quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[7][9] By binding to the ATP-binding site of these kinases, they block the downstream signaling cascade, leading to the inhibition of cancer cell growth and proliferation.[7]

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a critical role in mitosis.[10][11] Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Certain tetrahydroquinoxaline derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site on β-tubulin.[10][11][12][13][14] This binding prevents the polymerization of tubulin into microtubules, leading to mitotic arrest at the G2/M phase and subsequent apoptotic cell death.[10][12]

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells.[5][15] Tetrahydroquinoxaline derivatives have been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][16] This often involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process.[16] Western blot analysis has shown that treatment with certain quinoxaline derivatives leads to the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2.[5]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents.[2][17] Tetrahydroquinoxaline derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[2][17][18]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of various tetrahydroquinoxaline derivatives, expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |

| Quinoxaline Derivative | Methicillin-Resistant S. aureus (MRSA) | 1-4 | Vancomycin | 1-4 | [2][21][22] |

| 2,3-N,N-diphenyl quinoxaline (25) | S. aureus (MRSA) | 8 | - | - | [17] |

| 2,3-N,N-diphenyl quinoxaline (31) | S. aureus (MRSA) | 16 | - | - | [17] |

| 2,3-N,N-diphenyl quinoxaline (25) | Vancomycin-Resistant E. faecalis (VRE) | 0.60 | - | - | [17] |

| 2,3-N,N-diphenyl quinoxaline (31) | Vancomycin-Resistant E. faecalis (VRE) | 0.60 | - | - | [17] |

| Quinoxaline Derivative (5c) | E. coli | - | Ciprofloxacin | - | [18] |

| Quinoxaline Derivative (7a) | E. coli | - | Ciprofloxacin | - | [18] |

Antiviral Activity

Several tetrahydroquinoxaline derivatives have been investigated for their potential as antiviral agents against a variety of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), and influenza virus.[23][24][25][26][27]

Quantitative Antiviral Activity Data

The antiviral activity of tetrahydroquinoxaline derivatives is often quantified by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

| Compound ID/Series | Virus | Cell Line | EC50 (µM) | Reference Compound | EC50 (µM) | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | Thioxothiazolo[3,4-a]quinazoline (AD-51) | HCMV | - | 0.9 (FRA), 1.1 (PRA) | Ganciclovir | - |[25] | | Quinoxaline Derivative | HIV-1 | - | - | - | - |[23] | | Quinoxaline Derivative | Influenza A/WSN/33 (H1N1) | - | - | - | - |[23] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[28][29] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[29]

-

Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoxaline derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[29]

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[29]

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[29]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20]

Protocol:

-

Compound Preparation: Prepare a stock solution of the quinoxaline derivative, typically in DMSO, and perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).[19][20]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[19]

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35°C for 16-20 hours.[19]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]

In Vitro Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.[30][31][32]

Protocol:

-

Cell Seeding: Seed a confluent monolayer of host cells in 6- or 12-well plates.

-

Virus Adsorption: Infect the cells with a known amount of virus for 1-2 hours to allow for viral attachment.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing various concentrations of the tetrahydroquinoxaline derivative.

-

Incubation: Incubate the plates until plaques (zones of cell death) are visible.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.

Conclusion

The tetrahydroquinoxaline scaffold represents a highly versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of potent biological activities. The anticancer properties of these compounds are particularly noteworthy, with multiple mechanisms of action identified, including the inhibition of crucial signaling pathways like PI3K/Akt/mTOR, disruption of microtubule dynamics, and induction of apoptosis. Furthermore, the promising antimicrobial and antiviral activities of tetrahydroquinoxaline derivatives highlight their potential as lead compounds for the development of new anti-infective agents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the further exploration and optimization of the therapeutic potential of the tetrahydroquinoxaline scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ester of Quinoxaline-7-carboxylate 1,4-di-N-oxide as Apoptosis Inductors in K-562 Cell Line: An in vitro, QSAR and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 18. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. elar.urfu.ru [elar.urfu.ru]

- 24. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Thioxothiazolo[3,4-a]quinazoline derivatives inhibit the human cytomegalovirus alkaline nuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Bisbenzylisoquinoline alkaloids inhibit influenza virus replication by disrupting endosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 27. [Recent advances in antiviral drugs--antiviral agents to HCMV, HHV-6, and HHV-7] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. texaschildrens.org [texaschildrens.org]

- 29. creative-bioarray.com [creative-bioarray.com]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5,6,7,8-Tetrahydroquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5,6,7,8-Tetrahydroquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.33 | s | H-2, H-3 |

| 2.92 | t | H-5, H-8 |

| 1.91 | m | H-6, H-7 |

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 149.8 | C-2, C-3 |

| 143.4 | C-4a, C-8a |

| 29.1 | C-5, C-8 |

| 22.5 | C-6, C-7 |

Solvent: CDCl₃

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 2930 | C-H stretch (aliphatic) |

| 1490 | C=N stretch |

| 1445 | C-H bend (aliphatic) |

| 1150 | C-N stretch |

Technique: Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry (Electron Ionization) Data[1][2][3]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 134 | 100 | [M]⁺ |

| 133 | 80 | [M-H]⁺ |

| 106 | 60 | [M-C₂H₄]⁺ |

| 79 | 40 | [C₅H₅N]⁺ |

| 52 | 20 | [C₃H₄N]⁺ |

Ionization Energy: 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a Bruker AVANCE-400 spectrometer operating at 400 MHz. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1 second.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Proton decoupling was employed to simplify the spectrum. A larger number of scans and a longer relaxation delay were used to account for the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory. A small amount of the neat liquid sample was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)[1][2][3]

The mass spectrum was acquired on a gas chromatograph coupled to a mass spectrometer (GC-MS) system. The sample was introduced into the GC, which was equipped with a capillary column (e.g., HP-5MS). The GC oven temperature was programmed to ensure good separation. The separated compound was then introduced into the electron ionization (EI) source of the mass spectrometer. The ionization energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 50-500 amu.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

The Genesis of a Scaffold: Unraveling the Discovery and Synthesis of 5,6,7,8-Tetrahydroquinoxaline

An in-depth exploration of the historical origins and evolution of synthetic methodologies for a pivotal heterocyclic compound in modern drug discovery.

Introduction

5,6,7,8-Tetrahydroquinoxaline, a heterocyclic compound featuring a pyrazine (B50134) ring fused to a cyclohexane (B81311) ring, serves as a crucial scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have positioned it as a valuable building block for the development of novel therapeutic agents and functional materials. This technical guide delves into the historical discovery and the evolution of the synthesis of this important molecule, providing a comprehensive resource for researchers, scientists, and professionals in drug development. We will explore the foundational reactions, detail key experimental protocols, and present a logical progression of its synthetic development.

The Dawn of Quinoxaline (B1680401) Chemistry: A Historical Perspective

The journey into the world of quinoxalines began in 1884, a landmark year for heterocyclic chemistry. German chemists Wilhelm Körner and Carl Hinsberg reported the first synthesis of a quinoxaline derivative. Their pioneering work established the fundamental reaction for constructing the quinoxaline core: the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This straightforward and robust method, now famously known as the Hinsberg quinoxaline synthesis, remains a cornerstone of heterocyclic synthesis to this day.

While the initial focus was on aromatic quinoxalines, the exploration of their saturated analogues, such as this compound, followed as chemists began to investigate the impact of saturation on the chemical and biological properties of these bicyclic systems. The synthesis of this compound is a direct extension of the Hinsberg reaction, employing an alicyclic diamine instead of an aromatic one.

The Foundational Synthesis: Condensation of 1,2-Diaminocyclohexane and Glyoxal (B1671930)

The first synthesis of this compound is logically attributed to the acid-catalyzed condensation of trans-1,2-diaminocyclohexane with glyoxal. This reaction follows the well-established mechanism of the Hinsberg synthesis, involving the formation of a dihydropyrazine (B8608421) intermediate which then tautomerizes to the more stable tetrahydroquinoxaline.

Reaction Mechanism and Workflow

The synthesis proceeds through a well-defined pathway that can be visualized as follows:

Figure 1: Conceptual workflow of the Hinsberg synthesis of this compound.

Key Experimental Protocols

While the seminal publication detailing the very first synthesis remains elusive in readily available literature, a generalized and representative experimental protocol based on the fundamental Hinsberg condensation is provided below. This protocol is a composite of standard procedures for similar reactions.

Materials:

-

trans-1,2-Diaminocyclohexane

-

Glyoxal (40% aqueous solution)

-

Acetic Acid (catalyst)

-

Sodium Bicarbonate

-

Anhydrous Magnesium Sulfate (B86663)

-

Celite

Procedure:

-

A solution of trans-1,2-diaminocyclohexane (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

A catalytic amount of acetic acid is added to the solution.

-

An aqueous solution of glyoxal (1 equivalent) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for a specified period (typically 2-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The resulting residue is taken up in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a brine wash.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered through a pad of Celite, and the solvent is evaporated to yield the crude product.

-

Purification of the crude this compound is typically achieved by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data from Synthetic Methods

The efficiency of the synthesis of this compound can vary depending on the specific reaction conditions and purification methods employed. The following table summarizes representative quantitative data from various synthetic approaches, including the classical Hinsberg condensation and more modern variations.

| Method | Diamine Reactant | Dicarbonyl Reactant | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Classical Hinsberg | trans-1,2-Diaminocyclohexane | Glyoxal | Acetic Acid / Ethanol | 2-4 | Reflux | 60-75 | General Procedure |

| Microwave-Assisted | o-Phenylenediamine | Glyoxal | None / Neat | 0.017 (1 min) | - | High | [1] |

| Bi-catalyzed Oxidative Coupling | ene-1,2-diamines | Epoxides | Bi (5 mol%) / DMSO | - | - | - | [2] |

Note: Data for microwave-assisted and Bi-catalyzed methods are for the synthesis of quinoxalines in general and are included for comparative purposes, as specific data for the tetrahydro- derivative were not available in the cited literature.

Evolution of Synthetic Strategies

Since its initial discovery, the synthesis of quinoxaline and its derivatives has undergone significant evolution. While the Hinsberg condensation remains a reliable and widely used method, modern organic synthesis has introduced several innovations to improve efficiency, yield, and environmental friendliness.

Catalytic Enhancements

The use of various catalysts has been a major area of advancement. Lewis acids, Brønsted acids, and even metal nanoparticles have been employed to accelerate the condensation reaction and enable milder reaction conditions. For instance, catalysts like copper sulfate have been shown to be effective in promoting the one-pot synthesis of quinoxaline derivatives at room temperature.[2]

Green Chemistry Approaches

In line with the principles of green chemistry, recent efforts have focused on developing more environmentally benign synthetic routes. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often proceeding without a solvent.[1]

Conclusion

The discovery and synthesis of this compound are deeply rooted in the foundational work on quinoxaline chemistry by Hinsberg in the late 19th century. The classical condensation of 1,2-diaminocyclohexane with glyoxal continues to be a fundamental and instructive method for its preparation. Over the decades, the evolution of synthetic organic chemistry has brought forth a range of improved methodologies, offering higher yields, shorter reaction times, and more sustainable practices. For researchers and professionals in drug development, a thorough understanding of this historical and synthetic landscape is invaluable for the rational design and efficient synthesis of novel this compound-based molecules with therapeutic potential. The versatility of this scaffold, combined with an ever-expanding toolkit of synthetic methods, ensures its continued prominence in the quest for new medicines and materials.

References

An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinoxaline and its Analogs for Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoxaline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and therapeutic potential of this compound and its analogs, with a focus on their applications in drug discovery and development.

Core Synthesis Strategies

The synthesis of the this compound core and its derivatives primarily relies on the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. A common and effective method involves the reaction of cyclohexane-1,2-diamine with glyoxal (B1671930) or other α-dicarbonyl compounds. This approach allows for the introduction of various substituents on the pyrazine (B50134) ring, enabling the exploration of structure-activity relationships.

More advanced synthetic strategies, such as iridium-catalyzed asymmetric hydrogenation, have been developed to produce chiral tetrahydroquinoxaline derivatives with high enantioselectivity. These methods are crucial for the synthesis of stereospecific drug candidates.

Pharmacological Significance and Therapeutic Applications

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

A significant area of research has focused on the development of this compound analogs as potent anticancer agents. These compounds often exert their effects by targeting fundamental cellular processes, such as microtubule dynamics.

Colchicine (B1669291) Binding Site Inhibitors: Several this compound sulfonamide derivatives have been identified as inhibitors of tubulin polymerization by binding to the colchicine site.[1] This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Retinoic Acid Receptor (RAR) Agonists: Certain analogs have been designed as agonists of the retinoic acid receptor alpha (RARα). RARs are nuclear receptors that play a crucial role in cell differentiation. Agonism of RARα can induce the differentiation of cancer cells, thereby inhibiting their proliferation.

The table below summarizes the in vitro anticancer activity of selected this compound and tetrahydroquinoline analogs against various cancer cell lines.

| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 19b | 4-(4-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | HCT-116 (Colon) | 13.49 ± 0.20 | [2] |

| A-549 (Lung) | 15.69 ± 2.56 | [2] | ||

| 19c | 4-(4-chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | HCT-116 (Colon) | 12.96 ± 2.68 | [2] |

| A-549 (Lung) | 28.44 ± 0.56 | [2] | ||

| 20a | N-(3-chlorophenyl)-2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-8-carboxamide | HCT-116 (Colon) | 13.11 ± 1.55 | [2] |

| A-549 (Lung) | 21.79 ± 0.22 | [2] | ||

| 20d | N-(3-fluorophenyl)-2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-8-carboxamide | HCT-116 (Colon) | 12.04 ± 0.57 | [2] |

| A-549 (Lung) | 12.55 ± 0.54 | [2] | ||

| Compound 5 | Quinoxaline derivative with ester and amide groups | HeLa (Cervical) | 0.126 | [3] |

| SMMC-7721 (Hepatoma) | 0.071 | [3] | ||

| K562 (Leukemia) | 0.164 | [3] | ||

| Compound 8 | Benzoxazole derivative of quinoxaline | MGC-803 (Gastric) | 1.49 ± 0.18 | [3] |

| HepG2 (Liver) | 5.27 ± 0.72 | [3] | ||

| A549 (Lung) | 6.91 ± 0.84 | [3] | ||

| HeLa (Cervical) | 6.38 ± 0.81 | [3] | ||

| T-24 (Bladder) | 4.49 ± 0.65 | [3] | ||

| Compound 18 | Sulfono-hydrazide derivative of quinoxaline | MCF-7 (Breast) | 22.11 ± 13.3 | [3] |

Neurological and Inflammatory Disorders

The this compound scaffold is also being explored for its potential in treating neurological and inflammatory conditions. Certain derivatives have shown activity as antagonists of the C5a receptor, a key player in the inflammatory cascade. By blocking this receptor, these compounds can mitigate inflammatory responses, suggesting their utility in a range of inflammatory diseases.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound analogs.

General Synthesis of 2-Substituted-4-aryl-5,6,7,8-tetrahydroquinolines

A mixture of a substituted 2-chloro-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (0.1 mmol) and an appropriate amine or thiol (0.1 mmol) in a suitable solvent such as ethanol (B145695) or DMF is refluxed for a specified period (typically 4-8 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and purified by recrystallization or column chromatography to yield the desired product.

Detailed synthesis for a specific derivative (Compound 6 to 7): A mixture of 2-chloro-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (0.1 mmol, 0.3 g) with an excess of hydrazine (B178648) hydrate (B1144303) (NH₂–NH₂·H₂O, 25 mL) in n-butanol (20 mL) was refluxed for 4 hours.[4] The product was then filtered off, washed, dried, and crystallized from EtOH to give the yellow compound 7.[4]

In Vitro Anticancer Activity: MTT Assay

The cytotoxicity of the synthesized compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.

-

Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP in a 96-well plate.

-

Compound Addition: The test compound is added to the wells at various concentrations.

-

Polymerization Induction: The plate is incubated at 37°C to induce tubulin polymerization.

-

Data Acquisition: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a plate reader. The IC50 value for the inhibition of tubulin polymerization is then determined.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular targets and signaling pathways.

Colchicine Binding Site Inhibition and Microtubule Disruption

Caption: Mechanism of action for colchicine binding site inhibitors.

Retinoic Acid Receptor (RAR) Agonism

Caption: Retinoic acid receptor (RAR) signaling pathway activation.

Experimental and Screening Workflows

A systematic approach is essential for the discovery and development of novel this compound-based drug candidates.

Caption: Workflow for anticancer drug screening.

Conclusion

The this compound core represents a highly valuable scaffold in modern drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology, inflammation, and neurology. Further exploration of the chemical space around this privileged structure, guided by detailed structure-activity relationship studies and a deeper understanding of its molecular targets, holds great promise for the discovery of next-generation medicines.

References

5,6,7,8-Tetrahydroquinoxaline: A Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Dated: December 22, 2025

This document provides a comprehensive overview of the available safety, toxicity, and handling information for 5,6,7,8-Tetrahydroquinoxaline (CAS No. 34413-35-9). The information herein is intended to guide researchers, scientists, and drug development professionals in the safe handling and use of this compound in a laboratory or industrial setting.

Chemical and Physical Properties

This compound, also known as nutty quinoxaline (B1680401) or cyclohexapyrazine, is a synthetic flavoring and fragrance ingredient.[1][2] It is characterized by a nutty, roasted, and musty odor.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 34413-35-9 | [1] |

| FEMA Number | 3321 | [1] |

| Molecular Formula | C₈H₁₀N₂ | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| Appearance | Colorless to amber liquid | [1] |

| Boiling Point | 85 °C at 3 mmHg | [2] |

| Density | 1.061 g/mL at 25 °C | [2] |

| Flash Point | 91 - 92 °C (closed cup) | [2][3] |

| Refractive Index | 1.542 - 1.546 at 20°C | [1][2] |

| Solubility | Slightly soluble in water; soluble in alcohol. |

Hazard Identification and GHS Classification

This compound is classified as a combustible liquid.[3] The primary hazards identified are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] The GHS classification is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |

| Flammable Liquids | Category 4 | H227: Combustible liquid | [3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2][3][4] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [2][3][4] |

Signal Word: Warning[2]

Toxicological Profile

Acute Toxicity

No specific oral (LD50), dermal (LD50), or inhalation (LC50) toxicity data for this compound were identified in the reviewed literature.

Genotoxicity

A fragrance ingredient safety assessment by the Research Institute for Fragrance Materials (RIFM) has evaluated the genotoxic potential of this compound.[5]

-

BlueScreen™ Assay: The compound was found to be positive for both cytotoxicity and genotoxicity in the BlueScreen™ HC assay without metabolic activation.[5] However, it was negative for both cytotoxicity and genotoxicity with the inclusion of a metabolic activation system (S9).[5]

-

In Vitro Micronucleus Test: this compound was considered to be non-clastogenic in an in vitro micronucleus test conducted in accordance with OECD Test Guideline 487.[5]

Based on the available data, the RIFM expert panel concluded that this compound does not present a concern for genotoxicity.[5]

Repeated Dose Toxicity

There is insufficient data from repeated dose toxicity studies for this compound.[5] However, the total systemic exposure to the compound at current use levels is below the Threshold of Toxicological Concern (TTC) for a Cramer Class III material, which is used for substances with a low expected systemic toxicity.[5]

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity data for this compound are available.[5] Similar to the repeated dose toxicity assessment, the systemic exposure is below the TTC for a Cramer Class III material for this endpoint.[5]

Carcinogenicity

No carcinogenicity studies specifically on this compound were found. For the broader class of pyrazine (B50134) derivatives, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that they do not raise a safety concern at current levels of intake when used as flavoring agents.[6]

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this substance:[3]

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a laboratory coat or other protective clothing.

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.

Safe Handling Practices

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3]

-

Avoid breathing vapor or mist.[3]

-

Avoid contact with skin and eyes.[3]

-

Wash hands thoroughly after handling.[3]

-